4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde

Description

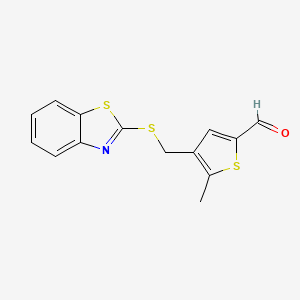

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene core substituted at the 2-position with a carbaldehyde group, a methyl group at the 5-position, and a benzothiazole moiety linked via a thiomethyl group at the 4-position. Its molecular complexity arises from the combination of aromatic thiophene and benzothiazole rings, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS3/c1-9-10(6-11(7-16)18-9)8-17-14-15-12-4-2-3-5-13(12)19-14/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIOZIBVECFBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride under acidic or basic conditions. Common methods include:

Microwave Irradiation: This technique accelerates the reaction, providing higher yields in shorter times.

One-Pot Multicomponent Reactions: These reactions are efficient and environmentally friendly, often using catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2).

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts that can be easily removed by filtration .

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde exhibit significant anticancer properties. For example, derivatives of benzothiazole have been shown to inhibit carbonic anhydrase and lipoxygenase enzymes, which are implicated in various cancers. A study demonstrated that certain thiazole derivatives displayed dual inhibition of these enzymes, suggesting potential for further development in anticancer therapies .

2. Antifungal Properties

Recent studies have highlighted the antifungal activity of related compounds against various fungal pathogens. For instance, novel benzothiazole derivatives were synthesized and tested for their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal metabolism. Some compounds exhibited EC50 values below 10 μg/mL against specific fungi, indicating strong antifungal potential .

Agricultural Applications

1. Plant Growth Promotion

Compounds derived from benzothiazole have been associated with enhanced plant growth and biomass production. One study reported that certain derivatives could stimulate nitrate reductase activity in plants, leading to improved growth metrics for crops like wheat and Arabidopsis thaliana . This suggests that this compound could be explored as a bio-stimulant in agriculture.

2. Fungicide Development

The antifungal properties of related compounds make them candidates for fungicide development. The efficacy of synthesized benzothiazole derivatives against fungal pathogens positions them as promising agents for crop protection, potentially offering alternatives to conventional fungicides .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives have led to their use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance the charge transport properties and stability of these devices .

2. Sensor Development

Due to its chemical structure, this compound may also find applications in the development of chemical sensors. Thiophene-based materials are known for their sensitivity to environmental pollutants, making them suitable for monitoring applications in environmental science .

Data Tables

| Application Area | Activity | References |

|---|---|---|

| Medicinal Chemistry | Anticancer | |

| Antifungal | ||

| Agriculture | Plant Growth Promotion | |

| Fungicide Development | ||

| Materials Science | Organic Electronics | |

| Sensor Development |

Case Studies

- Anticancer Research : A study focused on synthesizing thiazole derivatives demonstrated significant inhibition of carbonic anhydrase and lipoxygenase enzymes, suggesting a pathway for developing new anticancer drugs based on these structures .

- Fungicide Efficacy : In another investigation, several benzothiazole derivatives were tested against Cercospora arachidicola, showing exceptional antifungal activity with EC50 values significantly lower than commercial fungicides like thifluzamide .

Mechanism of Action

The mechanism of action of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde involves its interaction with various molecular targets:

Molecular Targets: Enzymes like dihydroorotase and DNA gyrase.

Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

5-Methylthiophene-2-carbaldehyde (CAS 13679-70-4): A simpler derivative with a methyl group at the 5-position and a formyl group at the 2-position of the thiophene ring. It is described as a sweet, almond-tasting compound used in flavor chemistry and Maillard reaction studies .

3-Methylthiophene-2-carbaldehyde : A positional isomer with the methyl group at the 3-position, altering electronic distribution and reactivity .

4-Substituted Thiophene Derivatives : Compounds like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () highlight the impact of diverse substituents on synthetic pathways and applications.

Key Differences:

- Substituent Complexity : The benzothiazole-thiomethyl group in the target compound introduces a bulky, electron-withdrawing aromatic system, contrasting with the simpler methyl or ethyl groups in analogs. This likely enhances π-π stacking interactions and alters solubility .

Physicochemical Properties

*Calculated molecular weight based on structural formula.

Biological Activity

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of benzothiazole and thiophene moieties in its structure contributes to its biological activities. The compound features a benzothiazole ring fused with a thiophene ring, which enhances its reactivity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Key Findings

- Minimum Inhibitory Concentration (MIC) : Some benzothiazole derivatives demonstrated MIC values ranging from 25 to 50 µg/ml against pathogens like Salmonella typhimurium and Klebsiella pneumonia .

- Structure-Activity Relationship (SAR) : The presence of specific substituents at various positions on the benzothiazole ring can enhance antibacterial activity. For example, the introduction of a chloro group at the 5th position significantly increased efficacy .

Anti-inflammatory Activity

Benzothiazole derivatives, including our compound of interest, have been investigated for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways.

Research Insights

- Inhibition of Pro-inflammatory Mediators : Studies have shown that certain benzothiazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Cell Line Studies : In vitro studies demonstrated that these compounds reduced the expression of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells.

Case Studies

- Cell Line Efficacy : Compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. IC50 values were reported in the range of 10–30 µM for effective analogs .

- Mechanistic Studies : Molecular dynamics simulations indicated that these compounds interact with target proteins through hydrophobic contacts, which is crucial for their anticancer activity .

Data Summary Table

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole-2-thiol derivative with 5-methylthiophene-2-carbaldehyde via a thiomethyl linker. Key steps include:

- Substrate Activation : Use alkylating agents (e.g., methyl iodide) to activate the thiol group for nucleophilic substitution .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with bases like triethylamine improve reaction rates. Transition-metal catalysts (e.g., nickel or copper salts) may enhance coupling efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization ensures purity. Monitor yields using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in data be resolved?

- Methodological Answer :

- NMR Analysis : Assign peaks using - and -NMR to confirm the aldehyde proton (~9.8 ppm) and benzothiazole/thiophene aromatic signals. Compare with computed spectra (DFT) for ambiguous assignments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]). Discrepancies in isotopic patterns may indicate impurities; repeat under optimized ionization conditions (ESI or EI) .

- Cross-Validation : Resolve conflicts (e.g., unexpected IR carbonyl stretches) by repeating experiments or using alternative techniques like X-ray crystallography .

Q. What crystallographic tools are suitable for determining the crystal structure, and how are data processed?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. SHELXTL (Bruker AXS) or Olex2 software processes raw data .

- Structure Solution : Employ direct methods (SHELXS) or charge-flipping algorithms. Refine with SHELXL, adjusting thermal parameters and hydrogen atom positions .

- Validation : Check for twinning or disorder using PLATON or Mercury CSD. Resolve issues with TWINLAW or PART instructions in SHELXL .

Advanced Questions

Q. How can hydrogen bonding and π-π interactions in the crystal lattice inform supramolecular assembly predictions?

- Methodological Answer :

- Graph Set Analysis : Use Mercury CSD to identify hydrogen-bonding motifs (e.g., R(8) rings) and quantify interaction distances/angles .

- Packing Similarity : Compare with Cambridge Structural Database (CSD) entries using Mercury’s "Packing Similarity" tool to predict aggregation trends .

- Energy Frameworks : Calculate intermolecular interaction energies (e.g., Coulombic, dispersion) to model stability .

Q. What computational strategies reconcile discrepancies between experimental and theoretical bond lengths or angles?

- Methodological Answer :

- DFT Optimization : Perform geometry optimization (B3LYP/6-31G*) and compare with XRD data. Adjust basis sets or solvent models (e.g., PCM) to minimize deviations .

- Hirshfeld Surface Analysis : Visualize close contacts (e.g., C–H···S) using CrystalExplorer. Overlay experimental and theoretical surfaces to identify steric clashes .

Q. How can synthetic byproducts or degradation products be identified and characterized during stability studies?

- Methodological Answer :

- LC-MS/MS Profiling : Use reverse-phase HPLC coupled with tandem MS to detect low-abundance impurities. Fragment ions (e.g., m/z 182 for benzothiazole cleavage) aid identification .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor aldehyde oxidation via -NMR (disappearance of ~9.8 ppm peak) .

Q. What strategies mitigate challenges in refining disordered regions of the crystal structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.